4-Benzamido-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzamido-N-phenylbenzamide is an organic compound with the molecular formula C20H16N2O2 It is a derivative of benzamide, characterized by the presence of benzamido and phenyl groups attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzamido-N-phenylbenzamide typically involves the direct condensation of benzoic acids and amines. One efficient method utilizes ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and short reaction times .
Industrial Production Methods: In industrial settings, the production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions: 4-Benzamido-N-phenylbenzamide undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
4-Benzamido-N-phenylbenzamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of 4-Benzamido-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have shown a higher affinity toward the ABL1 kinase protein, forming stable complexes and inhibiting its activity. This interaction can lead to the inhibition of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid, used in various pharmaceutical applications.
N-Phenylbenzamide: A related compound with similar structural features and applications.
Imidazole-Based N-Phenylbenzamide Derivatives: These derivatives have shown potential as anticancer agents due to their ability to inhibit specific kinase proteins
Uniqueness: 4-Benzamido-N-phenylbenzamide is unique due to its specific structural features, which confer distinct chemical properties and biological activities. Its ability to form stable complexes with target proteins and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
CAS No. |
13755-08-3 |
---|---|
Molecular Formula |
C20H16N2O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
4-benzamido-N-phenylbenzamide |
InChI |
InChI=1S/C20H16N2O2/c23-19(15-7-3-1-4-8-15)22-18-13-11-16(12-14-18)20(24)21-17-9-5-2-6-10-17/h1-14H,(H,21,24)(H,22,23) |
InChI Key |
KGLXSBNAWVALGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.